1,3-Dithiolane-2-carboxylic acid

概要

説明

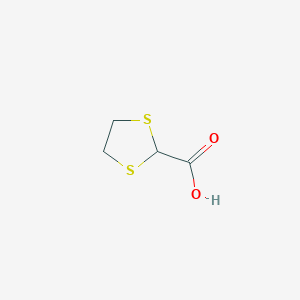

1,3-Dithiolane-2-carboxylic acid is an organosulfur compound characterized by a five-membered ring containing two sulfur atoms and a carboxylic acid group

準備方法

Synthetic Routes and Reaction Conditions: 1,3-Dithiolane-2-carboxylic acid can be synthesized through the reaction of carbonyl compounds with 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then oxidized to yield the desired product. Common catalysts used in this process include yttrium triflate and tungstophosphoric acid .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), has been reported to enhance the yield and selectivity of the reaction .

化学反応の分析

Types of Reactions: 1,3-Dithiolane-2-carboxylic acid undergoes various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions with reagents such as organolithium or Grignard reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, osmium tetroxide.

Reduction: Hydrogen gas with nickel or rhodium catalysts, lithium aluminum hydride.

Substitution: Organolithium reagents, Grignard reagents.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Various organosulfur compounds.

科学的研究の応用

Organic Synthesis

Protection of Carbonyl Compounds

1,3-Dithiolane-2-carboxylic acid serves as an effective protecting group for carbonyl compounds. The formation of 1,3-dithiolanes from carbonyl compounds is facilitated using 1,3-propanedithiol in the presence of Lewis or Brönsted acid catalysts. This method allows for the selective protection of aldehydes and ketones, enabling further synthetic transformations without interference from functional groups.

Catalytic Processes

Recent advancements have highlighted the use of various catalysts in the synthesis and deprotection processes involving 1,3-dithiolane derivatives. For example, perchloric acid adsorbed on silica gel has been shown to be a highly efficient catalyst for the formation of 1,3-dithiolanes under solvent-free conditions at room temperature . Additionally, iron catalysts have been employed for dithioacetalization reactions, yielding high product efficiency and selectivity .

Medicinal Chemistry

Bioactive Derivatives

The 1,3-dithiolane scaffold has gained attention in drug design due to its ability to enhance metabolic stability and biological activity. For instance, derivatives of 1,3-dithiolane have been synthesized as potential inhibitors for various biological targets, including cannabinoid receptors and dihydrofolate reductase (DHFR). One notable compound identified as a potent ACK1 inhibitor demonstrated excellent cellular activity and high selectivity .

Chiral Resolution

Chiral resolution techniques involving 1,3-dithiolane derivatives have been developed to obtain enantiomerically pure compounds. This is crucial for the synthesis of pharmaceuticals where stereochemistry plays a vital role in efficacy and safety. Techniques such as enantioselective high-performance liquid chromatography (HPLC) have been successfully applied to isolate enantiomers of dithiolane-based compounds .

Case Study 1: Synthesis of Sigma Receptor Modulators

In a recent study, a series of 1,3-dithiolane-functionalized compounds were synthesized and evaluated for their activity as sigma receptor modulators. One compound, BS148, exhibited selective toxicity against melanoma cells while sparing normal cells. This highlights the potential of 1,3-dithiolane derivatives in developing targeted cancer therapies .

Case Study 2: Dithioacetalization Efficiency

A study demonstrated a novel method for the dithioacetalization of aldehydes using 2-chloro-1,3-dithiane under mild conditions with iron catalysts. This approach resulted in excellent yields and showcased the utility of 1,3-dithiolanes as intermediates in organic synthesis .

Table 1: Comparative Efficiency of Catalysts in Dithiolane Formation

Table 2: Applications in Drug Development

作用機序

The mechanism by which 1,3-dithiolane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, its ability to inhibit certain enzymes is attributed to the presence of the dithiolane ring, which can interact with the active sites of these enzymes . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress .

類似化合物との比較

1,3-Dithiane: Another organosulfur compound with a similar structure but with a six-membered ring.

1,2-Dithiolane: An isomer of 1,3-dithiolane with the sulfur atoms in adjacent positions.

Uniqueness: 1,3-Dithiolane-2-carboxylic acid is unique due to its five-membered ring structure, which imparts distinct chemical properties and reactivity compared to its six-membered counterpart, 1,3-dithiane . Additionally, the presence of the carboxylic acid group enhances its solubility and potential for further functionalization .

生物活性

Overview

1,3-Dithiolane-2-carboxylic acid (DTCA) is an organosulfur compound characterized by a five-membered ring containing two sulfur atoms and a carboxylic acid group. Its molecular formula is . This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antioxidant properties and its role in enzyme inhibition.

Target Interactions

Research indicates that DTCA may interact with specific molecular targets within cells, notably Thioredoxin Reductase 1 (TrxR1) . TrxR1 is crucial for maintaining cellular redox balance by reducing thioredoxin, a protein that protects cells from oxidative stress. The inhibition of TrxR1 by DTCA could lead to increased oxidative stress in cells, which may be beneficial in certain therapeutic contexts, such as cancer treatment.

Antioxidant Properties

DTCA has demonstrated potential antioxidant activity. Antioxidants are vital for neutralizing free radicals in the body, thus protecting cells from oxidative damage. This property is particularly important in the context of diseases associated with oxidative stress, such as neurodegenerative disorders and cancer .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes. Its structural similarity to other bioactive molecules suggests that it could modulate enzymatic pathways involved in metabolic processes . For instance, DTCA has been explored as a potential inhibitor of enzymes related to inflammation and metabolic syndromes.

Synthesis and Applications

DTCA serves as a valuable building block in organic synthesis due to its unique structure. It can be manipulated to form various heterocyclic compounds that exhibit unique biological activities. Studies have shown that derivatives of DTCA can be synthesized to enhance its biological efficacy .

- Example Study : A study highlighted the synthesis of 1,3-dithiolane derivatives that exhibited significant activity against cancer cell lines, indicating the potential for DTCA derivatives in cancer therapeutics .

Structural Analysis

Research utilizing X-ray crystallography has characterized the structural properties of DTCA and its derivatives. These studies provide insights into how modifications to the dithiolane ring can influence biological activity .

Comparative Analysis of Related Compounds

The following table summarizes some compounds related to this compound, highlighting their molecular formulas and key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,3-Dithiane-2-carboxylic acid | C₅H₈O₂S₂ | Contains one additional carbon atom compared to DTCA. |

| 1,3-Dithiolane | C₄H₆S₂ | Lacks the carboxylic acid group; used as a protective group. |

| 2-Mercaptoacetic acid | C₂H₄O₂S | Contains a thiol group but lacks the dithiolane structure. |

特性

IUPAC Name |

1,3-dithiolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2S2/c5-3(6)4-7-1-2-8-4/h4H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOVOUOPKYLGID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287867 | |

| Record name | 1,3-Dithiolane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5616-65-9 | |

| Record name | 5616-65-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dithiolane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the common applications of 1,3-Dithiolane-2-carboxylic acid and its derivatives in organic synthesis?

A1: this compound and its alkyl esters serve as valuable reagents in organic synthesis. They act as α-keto equivalents, meaning they can be readily converted into compounds containing a carbonyl group. This property stems from the ability of the dithiolane group to protect the carbonyl group until a later stage in the synthesis. []

- Thioketene and α-oxo dithioester precursor: this compound derivatives can be transformed into thioketenes and α-oxo dithioesters, versatile intermediates in organic synthesis. []

Q2: How are this compound and its esters typically prepared?

A2: The preparation methods depend on the specific derivative desired:

- Thioacetalization of glyoxylic acid monohydrate: Reacting glyoxylic acid monohydrate with the appropriate 1,2-dithiol (e.g., 1,2-ethanedithiol for this compound) can form the thioacetal acid. []

- Reaction with 2,2-dichloroacetic acid: The corresponding 1,2-dithiol (or its alkali metal salt) can be reacted with 2,2-dichloroacetic acid (or its diethyl ester), leading to the formation of the desired this compound derivative. This reaction can be performed directly or under phase-transfer conditions using a catalyst like Aliquat 336. []

- Acid-catalyzed esterification: The acids can be converted to their corresponding esters via acid-catalyzed esterification with the desired alcohol. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。